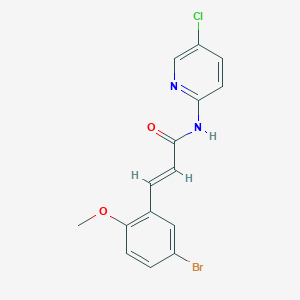
3-(5-bromo-2-methoxyphenyl)-N-(5-chloro-2-pyridinyl)acrylamide
Übersicht
Beschreibung
3-(5-bromo-2-methoxyphenyl)-N-(5-chloro-2-pyridinyl)acrylamide is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various areas.
Wirkmechanismus
The mechanism of action of 3-(5-bromo-2-methoxyphenyl)-N-(5-chloro-2-pyridinyl)acrylamide is not fully understood. However, it is believed to work by inhibiting certain enzymes and signaling pathways that are involved in cell growth and inflammation. The compound has been shown to inhibit the activity of a protein called cyclin-dependent kinase 4, which is involved in cell division. It has also been shown to inhibit the activity of a protein called nuclear factor kappa B, which is involved in inflammation.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. In cancer cells, the compound has been shown to induce cell cycle arrest and apoptosis, which is programmed cell death. It has also been shown to inhibit the migration and invasion of cancer cells. In inflammatory cells, the compound has been shown to inhibit the production of cytokines, which are proteins that promote inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(5-bromo-2-methoxyphenyl)-N-(5-chloro-2-pyridinyl)acrylamide in laboratory experiments is its potential to inhibit the growth of cancer cells and reduce inflammation. This makes it a promising compound for further research in cancer and inflammatory diseases. However, one limitation is that the mechanism of action is not fully understood, which makes it difficult to optimize its use in laboratory experiments.
Zukünftige Richtungen
There are several future directions for the research of 3-(5-bromo-2-methoxyphenyl)-N-(5-chloro-2-pyridinyl)acrylamide. One direction is to study its potential use in combination with other drugs for the treatment of cancer and inflammatory diseases. Another direction is to further investigate the mechanism of action and optimize its use in laboratory experiments. Additionally, there is potential for the development of new derivatives of the compound with improved efficacy and selectivity.
Synthesemethoden
The synthesis of 3-(5-bromo-2-methoxyphenyl)-N-(5-chloro-2-pyridinyl)acrylamide involves the reaction of 5-bromo-2-methoxybenzoic acid with thionyl chloride to form 5-bromo-2-methoxybenzoyl chloride. This intermediate is then reacted with 5-chloro-2-pyridinamine to form the final product. The reaction takes place in the presence of a base and a solvent, such as dimethylformamide or dimethyl sulfoxide.
Wissenschaftliche Forschungsanwendungen
3-(5-bromo-2-methoxyphenyl)-N-(5-chloro-2-pyridinyl)acrylamide has been studied for its potential applications in various areas of scientific research. One area of interest is cancer research, where the compound has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis.
Eigenschaften
IUPAC Name |
(E)-3-(5-bromo-2-methoxyphenyl)-N-(5-chloropyridin-2-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrClN2O2/c1-21-13-5-3-11(16)8-10(13)2-7-15(20)19-14-6-4-12(17)9-18-14/h2-9H,1H3,(H,18,19,20)/b7-2+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDVRQRSRIDKNHE-FARCUNLSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C=CC(=O)NC2=NC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Br)/C=C/C(=O)NC2=NC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70367536 | |
| Record name | STK078024 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70367536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6216-78-0 | |
| Record name | STK078024 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70367536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



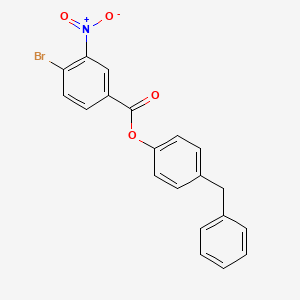

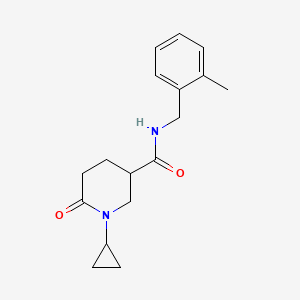
![2-{[6-(4-chlorophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]thio}-N-2-pyridinylacetamide](/img/structure/B4885617.png)
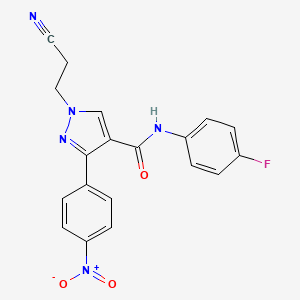
![3-(1-{[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]methyl}-4-piperidinyl)-N-(3-pyridinylmethyl)propanamide](/img/structure/B4885622.png)
![1-(4-methoxyphenyl)-3,6-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4885633.png)
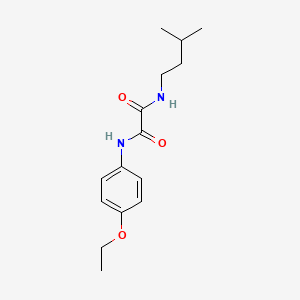
![ethyl 4-[(3,5-dimethoxybenzyl)amino]-1-piperidinecarboxylate](/img/structure/B4885642.png)
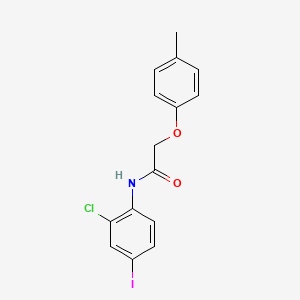
![9-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B4885659.png)
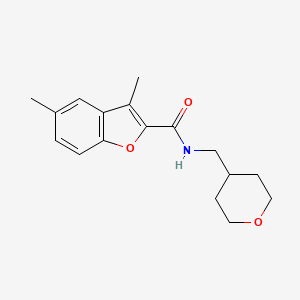
![5,12-bis(2-methoxyphenyl)-5,12-diazapentacyclo[7.5.2.0~2,8~.0~3,7~.0~10,14~]hexadec-15-ene-4,6,11,13-tetrone](/img/structure/B4885675.png)
![3,3'-methylenebis{6-[(3-carboxypropanoyl)amino]benzoic acid}](/img/structure/B4885691.png)